molecular formula C5H12ClNO2 B1290621 2-(Propylamino)acetic acid hydrochloride CAS No. 6939-13-5

2-(Propylamino)acetic acid hydrochloride

Cat. No.: B1290621
CAS No.: 6939-13-5
M. Wt: 153.61 g/mol
InChI Key: MCLMPPQSHGLURZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(Propylamino)acetic acid hydrochloride plays a significant role in biochemical reactions. It acts as an acid-base catalyst, facilitating the reaction between propylamine and acetic acid. The protonation of the carboxylic acid group by the compound results in the formation of a carboxylate anion, which then reacts with the amine group of propylamine to form the final product . This compound interacts with various enzymes and proteins, serving as a substrate for enzyme kinetics studies and as a model compound for investigating enzyme mechanisms .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular functions, including alterations in metabolic flux and the regulation of gene expression

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as an acid-base catalyst, facilitating the protonation of acetic acid’s carboxylic acid group, leading to the formation of a carboxylate anion . This anion then reacts with the amine group of propylamine, resulting in the synthesis of the final product. Additionally, the compound’s role as a substrate in enzyme kinetics studies helps elucidate enzyme mechanisms and their interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider in long-term studies. It is known to be stable under standard storage conditions, but its effects on cellular function may vary depending on the duration of exposure and experimental conditions . Long-term studies in vitro and in vivo have shown that the compound can influence cellular processes over extended periods, providing valuable insights into its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired biochemical outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Propylamino)acetic acid hydrochloride is synthesized through the reaction between propylamine and acetic acid. The protonation of the carboxylic acid group of acetic acid by the compound acts as a catalyst, resulting in the formation of a carboxylate anion. This anion then reacts with the amine group of propylamine, leading to the synthesis of the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The compound is typically produced in solid form and is purified through crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include silver nitrate and sodium hydrogencarbonate. The reactions are typically carried out in aqueous solutions at controlled temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, when used as a catalyst, it can facilitate the formation of carboxylate anions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Propylamino)acetic acid hydrochloride include:

    Glycine hydrochloride: Another amino acid derivative used in similar applications.

    Alanine hydrochloride: A compound with a similar structure and function in biochemical research.

Uniqueness

This compound is unique due to its specific combination of a propylamine group and a carboxylic acid group, which allows it to act as an effective acid-base catalyst and intermediate in various synthetic processes .

Properties

IUPAC Name

2-(propylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-3-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLMPPQSHGLURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40637293
Record name N-Propylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40637293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-13-5
Record name NSC56781
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Propylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40637293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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